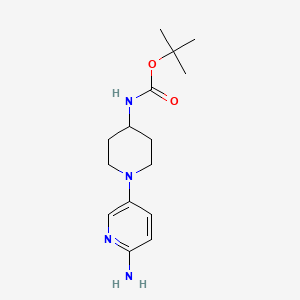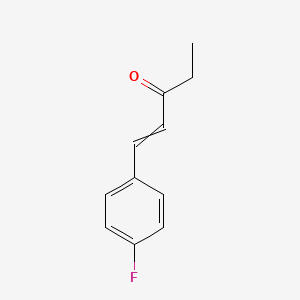![molecular formula C28H46Si2 B12641065 (2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] CAS No. 919364-37-7](/img/structure/B12641065.png)
(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] is a chemical compound known for its unique structure and properties. It consists of a phenylene ring substituted with diethynyl groups at the 2 and 5 positions, and each ethynyl group is further bonded to a tri(propan-2-yl)silane moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-dibromo-2,5-diiodobenzene as the core structure.
Sonogashira Coupling: The diiodobenzene undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and copper iodide. This step introduces the ethynyl groups.
Desilylation: The trimethylsilyl protecting groups are removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Hydrosilylation: The resulting diethynylbenzene is then subjected to hydrosilylation with tri(propan-2-yl)silane in the presence of a platinum catalyst to yield the final product.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques .
化学反応の分析
Types of Reactions
(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The phenylene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or aminated derivatives
科学的研究の応用
(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] has several applications in scientific research:
Material Science: Used in the synthesis of advanced polymers and nanomaterials due to its ability to form stable, conjugated structures.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Research: Potential use in the development of bioactive compounds and drug delivery systems.
Industrial Applications: Utilized in the production of high-performance coatings and adhesives
作用機序
The mechanism of action of (2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane] involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its unique structure.
Pathways Involved: It can modulate signaling pathways by binding to specific proteins or altering the expression of certain genes
類似化合物との比較
Similar Compounds
- (2,5-Diethynyl-1,4-phenylene)bis[tri(methyl)silane]
- (2,5-Diethynyl-1,4-phenylene)bis[tri(ethyl)silane]
- (2,5-Diethynyl-1,4-phenylene)bis[tri(butyl)silane]
Uniqueness
- Structural Differences : The presence of tri(propan-2-yl)silane groups makes it more sterically hindered compared to its methyl or ethyl counterparts.
- Reactivity : The compound exhibits different reactivity patterns due to the bulkiness of the tri(propan-2-yl)silane groups.
- Applications : Its unique structure allows for specific applications in material science and organic synthesis that are not possible with similar compounds .
特性
CAS番号 |
919364-37-7 |
|---|---|
分子式 |
C28H46Si2 |
分子量 |
438.8 g/mol |
IUPAC名 |
[2,5-diethynyl-4-tri(propan-2-yl)silylphenyl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C28H46Si2/c1-15-25-17-28(30(22(9)10,23(11)12)24(13)14)26(16-2)18-27(25)29(19(3)4,20(5)6)21(7)8/h1-2,17-24H,3-14H3 |
InChIキー |
RAKBPWORLNSNMY-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C1=CC(=C(C=C1C#C)[Si](C(C)C)(C(C)C)C(C)C)C#C)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)

![2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3,7-dimethylocta-2,6-dienylsulfanyl)-4-oxopyrimidin-5-yl]methylamino]acetic acid](/img/structure/B12640996.png)
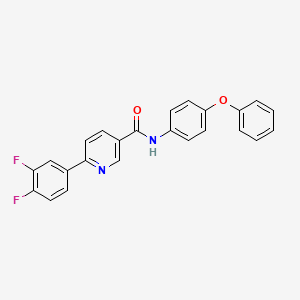


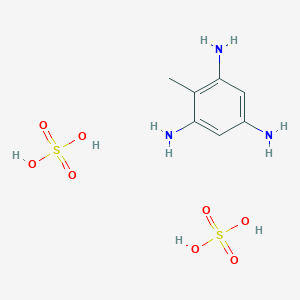
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)
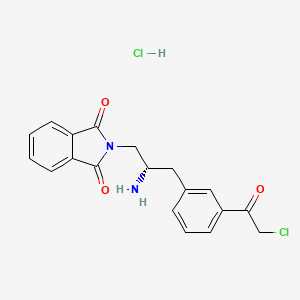
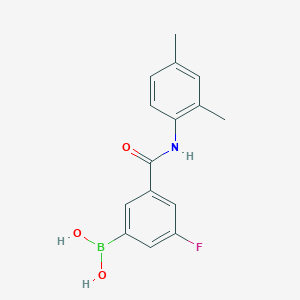
![N-Cyclohexyl-4-[(propan-2-yl)oxy]cyclohexan-1-amine](/img/structure/B12641053.png)
